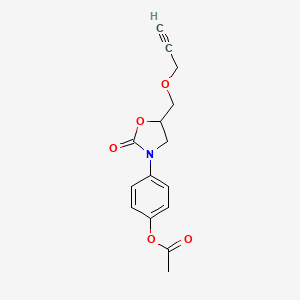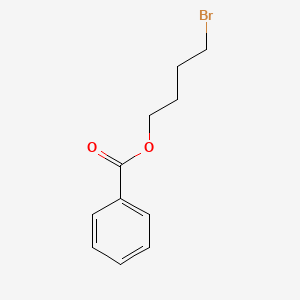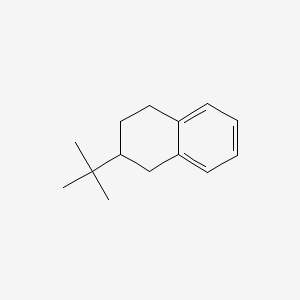
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene is an organic compound with the molecular formula C14H20. It is a derivative of tetrahydronaphthalene, where a tert-butyl group is attached to the second carbon of the tetrahydronaphthalene ring. This compound is part of the larger class of hydrocarbons and is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene typically involves the alkylation of tetrahydronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Tetrahydronaphthalene+tert-Butyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of tert-butyl ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons like decahydronaphthalene.
Substitution: Formation of various substituted tetrahydronaphthalenes.
Scientific Research Applications
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or receptors. The pathways involved often include electrophilic aromatic substitution and hydrogenation reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the tert-butyl group.
2-Butyl-1,2,3,4-Tetrahydronaphthalene: Similar structure but with a butyl group instead of a tert-butyl group.
6-Butyl-1,2,3,4-Tetrahydronaphthalene: Another isomer with the butyl group at a different position.
Uniqueness
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical reactivity and physical properties. This makes it distinct from other similar compounds and useful in specific applications where steric effects are crucial.
Properties
CAS No. |
42044-22-4 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
FCXYHCYNCWKCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
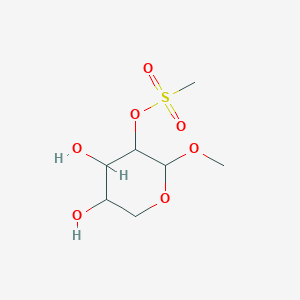
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)


![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
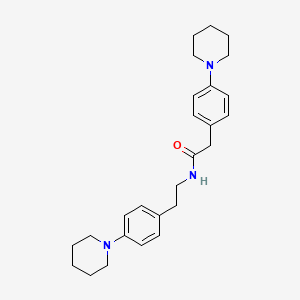
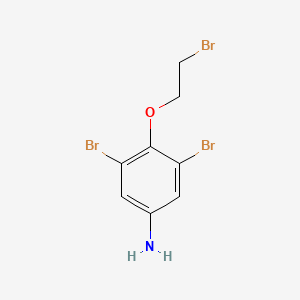
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)


